molecular formula C17H18Cl2O3 B4981473 1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene

1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene

Cat. No.: B4981473
M. Wt: 341.2 g/mol
InChI Key: ZLONGGVVHSTWNN-UHFFFAOYSA-N
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Description

1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C17H18Cl2O3 It is a derivative of benzene, featuring two chlorine atoms and a complex ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene typically involves multiple steps, starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the following steps:

    Preparation of the Boronic Acid Derivative: The starting material, 2-ethoxyphenol, is converted into its boronic acid derivative using a boron reagent.

    Coupling Reaction: The boronic acid derivative is then coupled with 1,2-dichloro-3-bromobenzene in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted benzene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Less substituted benzene derivatives.

Scientific Research Applications

1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of 1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dichloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene
  • 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene

Uniqueness

1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity and the types of products that can be synthesized from it.

Properties

IUPAC Name

1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3/c1-2-20-14-8-3-4-9-15(14)21-11-6-12-22-16-10-5-7-13(18)17(16)19/h3-5,7-10H,2,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLONGGVVHSTWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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